1,4-Benzenediamine, 2,3,5,6-tetrachloro-
Description
The compound "1,4-Benzenediamine, 2,3,5,6-tetrachloro-" is a hypothetical or less-documented derivative of benzene featuring two amine groups (-NH₂) in the para (1,4) positions and four chlorine substituents at the 2,3,5,6 positions. This analysis focuses on structurally and functionally similar compounds to infer comparative characteristics.
Properties
Molecular Formula |
C6H4Cl4N2 |
|---|---|
Molecular Weight |
245.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 |
InChI Key |
JEFLTMZOOWERRP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- can be synthesized through several methods. One common method involves the chlorination of 1,4-benzenediamine. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, 2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrachloroquinones.
Reduction: Dichlorinated or monochlorinated benzenediamines.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenediamine, 2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, 2,3,5,6-tetrachloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3,5,6-Tetrachloroaniline
Dimethyl 2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylate (DCPA)
- Structure : Ester derivative of tetrachloroterephthalic acid, with methoxycarbonyl (-COOCH₃) groups instead of amines .
- Molecular Weight : 331.86 g/mol (calculated from C₁₀H₆Cl₄O₄) .
- CAS No.: 1861-32-1 .
- Applications : Widely used as a pre-emergent herbicide (e.g., Dacthal®) .
- Key Differences : Ester groups confer higher hydrolytic stability compared to amines, making DCPA more persistent in environmental matrices.
2,3,5,6-Tetrachloro-1,4-Benzoquinone (Chloranil)
- Structure: A quinone derivative with ketone groups and four chlorines .
- Molecular Weight : 245.88 g/mol .
- CAS No.: 118-75-2 .
- Applications : Fungicide and oxidizing agent in organic synthesis .
- Key Differences: The quinone structure enables redox activity, unlike the diamine, which may exhibit basicity or nucleophilic reactivity.
1,2,4,5-Tetrachloro-3,6-Dinitrobenzene
- Structure: Benzene with four chlorines and two nitro (-NO₂) groups .
- SMILES : O=N(=O)C₁=C(Cl)C(Cl)=C(C(Cl)=C₁Cl)N(=O)=O .
- Applications: Potential use as a pesticide precursor due to nitro groups .
- Key Differences : Nitro groups increase electron-withdrawing effects, reducing reactivity compared to amines.
Physical and Chemical Properties
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